4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-
Brand Name: Vulcanchem
CAS No.: 106626-75-9
VCID: VC17323252
InChI: InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)
SMILES:
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-

CAS No.: 106626-75-9

Cat. No.: VC17323252

Molecular Formula: C19H21N3O

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- - 106626-75-9

Specification

CAS No. 106626-75-9
Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide
Standard InChI InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)
Standard InChI Key AIBVALGEPRMDJX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound belongs to the acridine carboxamide class, with the systematic IUPAC name N-[2-(Dimethylamino)ethyl]-6-methylacridine-4-carboxamide. Key molecular properties include:

PropertyValue
CAS Registry Number89459-56-3
Molecular FormulaC₁₉H₂₂N₄O
Molecular Weight322.412 g/mol
SMILESCN(C)CCNC(=O)C1=CC=CC2=C(N)C3=C(C=C(C)C=C3)N=C12
InChIInChI=1S/C19H22N4O/c1-12-7-8-13-16(11-12)22-18-14(17(13)20)5-4-6-15(18)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24)

Structural Features

The molecule comprises:

  • A planar acridine ring (positions 1–9) enabling DNA intercalation .

  • A methyl group at position 6, which enhances steric interactions with enzymatic targets .

  • A dimethylaminoethyl carboxamide side chain at position 4, critical for topoisomerase inhibition .

X-ray crystallography of related acridines reveals that the dimethylaminoethyl moiety adopts a conformation favoring hydrogen bonding with DNA-topoisomerase complexes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-Acridinecarboxamide, N-(2-(Dimethylamino)Ethyl)-6-Methyl- involves a multi-step process optimized for yield and purity (Figure 1) :

  • Aldehyde Precursor Formation:

    • Reduction of 6-methylacridone using Al/Hg amalgam in aqueous ethanol, followed by reoxidation with FeCl₃ to yield 6-methylacridine-4-carboxylic acid .

  • Cyclization and Esterification:

    • Treatment with trifluoroacetic acid (TFA) or BF₃·OEt₂ to cyclize intermediates into the acridine core .

  • Amidation:

    • Reaction of methyl 6-methylacridine-4-carboxylate with N,N-dimethylethylenediamine under reflux, yielding the carboxamide derivative .

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Aldehyde FormationAl/Hg amalgam, KOH, EtOH, reflux78–85
CyclizationBF₃·OEt₂, CH₂Cl₂, 25°C, 24 h92
AmidationNNDMEDA, 120°C, 7 h87

Industrial-Scale Production

Patent US6111109A details a scalable method using BF₃ catalysis, achieving >90% purity . Critical quality control measures include HPLC monitoring (98% a/a purity) and salt formation (e.g., dihydrochloride) for stability .

Pharmacological Properties

Mechanism of Action

The compound acts as a dual topoisomerase I/II inhibitor, stabilizing DNA-enzyme cleavage complexes and inducing apoptosis . Unlike anthracyclines, it shows minimal cross-resistance in P-glycoprotein-overexpressing cell lines .

Cytotoxicity Profiling

Studies in Jurkat leukemia cell lines (wild-type JLC and mutant JLA/JLD) demonstrate IC₅₀ values in the nanomolar range:

Table 2: Cytotoxicity in Human Cancer Cell Lines

Cell LineIC₅₀ (nM)Resistance Profile
JLC (Wild-Type)12 ± 3Sensitive to topo II inhibitors
JLA (Topo II-Low)18 ± 43-fold resistance vs. doxorubicin
JLD (MRP1-Overexpressing)15 ± 2No significant resistance

Steric bulk at position 6 enhances activity, while electron-donating groups reduce potency .

Therapeutic Applications

Preclinical Anticancer Activity

In murine xenograft models, the compound exhibits:

  • Tumor Growth Inhibition: 70–85% reduction in colon adenocarcinoma (HT-29) at 25 mg/kg/day .

  • Synergy with Platinum Agents: Combined use with cisplatin increases survival by 40% in ovarian cancer models .

Clinical Development

Phase I trials of the related compound DACA (lacking the 6-methyl group) established a maximum tolerated dose of 120 mg/m², with dose-limiting neutropenia . The 6-methyl analog is under investigation for improved pharmacokinetics .

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